2,4-Dichloro-N-methoxy-N-methylbenzamide
Overview
Description
2,4-Dichloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.07900 . It is also known by other synonyms such as Benzamide, 2,4-dichloro-N-methoxy-N-methyl .
Synthesis Analysis
The synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide involves the use of precursors like N,O-Dimethylhydroxylamine (CAS#:6638-79-5) and 2,4-Dichlorobenzoic acid (CAS#:89-75-8) . The synthesis process has been mentioned in various literature including a patent by Schering Corporation .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-methoxy-N-methylbenzamide consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 233.00100 .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-N-methoxy-N-methylbenzamide are not mentioned in the search results, it’s known that benzamides can be synthesized through direct condensation of carboxylic acids and amines .Scientific Research Applications
Synthesis and Chemical Properties
2,4-Dichloro-N-methoxy-N-methylbenzamide is a compound of interest due to its role as an intermediate in the synthesis of more complex molecules. For instance, studies on related compounds such as 2,4-dichloro-5-methoxy-pyrimidine have demonstrated its utility in synthesizing pyrimidine derivatives by employing methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, achieving a total yield of about 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).
Thermal Stability Analysis
The thermal stability of compounds structurally similar to 2,4-Dichloro-N-methoxy-N-methylbenzamide, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has been studied using dynamic DSC curves to obtain thermodynamic data like activation energy and initial decomposition temperature. These findings are crucial for predicting the safety and handling requirements of these compounds in industrial and research settings (Yunbo Cong & Chunsheng Cheng, 2021).
Environmental Impact and Degradation
Research on the electrochemical reduction of compounds structurally related to 2,4-Dichloro-N-methoxy-N-methylbenzamide, like methyl triclosan, in environmental contexts shows interest in understanding their degradation pathways and environmental impact. These studies contribute to the broader understanding of how such compounds, considered environmental pollutants, can be decomposed or transformed in nature or through engineered processes (Angela A. Peverly et al., 2014).
Molecular Structure and Interaction Analysis
The molecular structure and intermolecular interactions of benzamide derivatives have been extensively studied through methods like X-ray diffraction and DFT calculations. Such research offers insights into the conformational dynamics and potential reactivity or binding capabilities of 2,4-Dichloro-N-methoxy-N-methylbenzamide analogs, which can inform their application in drug design, material science, and more (Sedat Karabulut et al., 2014).
properties
IUPAC Name |
2,4-dichloro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUNJBXBZNYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474339 | |
Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-methoxy-N-methylbenzamide | |
CAS RN |
646528-36-1 | |
Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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